2-Bromo-2-phenylacetophenone

説明

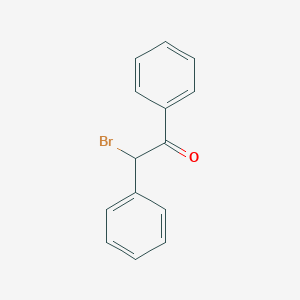

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFBIQMNKOJDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883681 | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Bromo-1,2-diphenylethan-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1484-50-0 | |

| Record name | 2-Bromo-1,2-diphenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-2-phenylacetophenone from Acetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-2-phenylacetophenone, a key intermediate in organic synthesis, from acetophenone. The document details various synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols. Furthermore, it visualizes the core chemical transformation and experimental workflow to facilitate a deeper understanding of the process.

Introduction

The α-bromination of acetophenone to yield this compound, also known as phenacyl bromide, is a fundamental and widely utilized transformation in organic chemistry.[1] The resulting α-bromo ketone is a versatile precursor for a wide array of molecular scaffolds due to the presence of two electrophilic sites—the carbonyl carbon and the α-carbon—and the bromide being an excellent leaving group.[1] This compound serves as a crucial building block in the synthesis of various pharmaceuticals, fine chemicals, and heterocyclic compounds like thiazoles and indolizines.[1][2] This guide explores several established methods for this synthesis, providing the necessary data and protocols for laboratory application.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from acetophenone proceeds via an acid-catalyzed bromination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a bromine molecule in an electrophilic addition, leading to the formation of the α-brominated ketone and hydrogen bromide as a byproduct.

The overall experimental workflow for the synthesis of this compound involves a sequence of steps including reaction setup, the bromination reaction itself, workup to isolate the crude product, and finally, purification.

Comparative Data of Synthesis Protocols

Several methods for the synthesis of this compound have been reported, each with its own set of advantages and disadvantages. The choice of solvent and brominating agent can significantly impact the reaction's efficiency, selectivity, and safety profile. Below is a summary of quantitative data from various cited experimental protocols.

| Parameter | Method 1: Bromine in Ether[3] | Method 2: Bromine in Acetic Acid[4][5] | Method 3: Pyridine Hydrobromide Perbromide in Acetic Acid[6] | Method 4: N-Bromosuccinimide (NBS) with Al₂O₃[6] |

| Starting Material | Acetophenone | p-Bromoacetophenone | Acetophenone Derivative (e.g., 4-chloroacetophenone) | Acetophenone Derivative |

| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) | Pyridine Hydrobromide Perbromide | N-Bromosuccinimide (NBS) |

| Solvent | Anhydrous Ether | Glacial Acetic Acid | Glacial Acetic Acid | Methanol |

| Catalyst/Additive | Anhydrous AlCl₃ | None | None | Acidic Al₂O₃ |

| Stoichiometry (Acetophenone:Brominating Agent) | 1:1 (0.42 mol : 0.42 mol) | 1:1 (0.25 mol : 0.25 mol) | 1:1.1 | 1:1.2 (10 mmol : 12 mmol) |

| Reaction Temperature | Ice bath | Below 20°C | 90°C | Reflux |

| Reaction Time | Not specified, bromine added at ~1 cc/min | ~30 minutes for bromine addition | 3 hours | Monitored by TLC |

| Crude Yield | 88–96% | Not specified | >80% | Not specified |

| Purified Yield | 64–66% | 69–72% | Not specified | Not specified |

| Melting Point of Product | 49–51°C | 108–109°C (for p-bromophenacyl bromide) | Not specified | Not specified |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Bromine in Anhydrous Ether[3]

This procedure is adapted from Organic Syntheses.

Materials:

-

Acetophenone (50 g, 0.42 mole)

-

Pure anhydrous ether (50 cc)

-

Anhydrous aluminum chloride (0.5 g)

-

Bromine (67 g, 21.5 cc, 0.42 mole)

-

Methanol (for recrystallization)

-

Petroleum ether

-

Water

Equipment:

-

Three-necked flask

-

Separatory funnel

-

Mechanical stirrer

-

Reflux condenser

-

Ice bath

-

Apparatus for vacuum distillation

Procedure:

-

A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.

-

The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.

-

Bromine (67 g, 21.5 cc, 0.42 mole) is added gradually from the separatory funnel with stirring at a rate of about 1 cc per minute. The color of the bromine should disappear rapidly.

-

After the addition of bromine is complete, the ether and dissolved hydrogen bromide are removed at once under reduced pressure with a slight current of air.

-

The resulting solid mass of brownish-yellow crystals is shaken with a mixture of 10 cc of water and 10 cc of petroleum ether to remove the color.

-

The crystals are filtered with suction and washed several times with fresh portions of the water-petroleum ether mixture until a white product is obtained.

-

The crude phenacyl bromide weighs 74–80 g (88–96% of the theoretical amount) and has a melting point of 45–48°C.

-

For higher purity, the crude product can be recrystallized from 25–30 cc of methanol, yielding 54–55 g (64–66% of the theoretical amount) of white crystals with a melting point of 49–51°C.

Safety Note: Phenacyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood to avoid contact with the skin and inhalation of vapors.[3]

Protocol 2: Synthesis using Pyridine Hydrobromide Perbromide in Acetic Acid[6]

This protocol is a general method for the selective α-monobromination of acetophenone derivatives.

Materials:

-

Acetophenone derivative (1.0 equivalent)

-

Pyridine Hydrobromide Perbromide (1.1 equivalents)

-

Glacial Acetic Acid

-

Ice-water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the acetophenone derivative (1.0 equivalent) in glacial acetic acid.

-

Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to 90°C with stirring.

-

Maintain the reaction at this temperature for 3 hours.

-

After the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

-

Filter the solid product, wash it with cold water, and allow it to dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure α-bromoacetophenone derivative.

Conclusion

The synthesis of this compound from acetophenone can be achieved through various effective methods. The choice of brominating agent and solvent system allows for flexibility in reaction conditions and can be tailored to specific laboratory settings and substrate requirements. The protocols detailed in this guide, based on established and reliable sources, provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this valuable intermediate with high yield and purity. Careful attention to reaction parameters and safety precautions is paramount for successful and safe execution.

References

An In-depth Technical Guide to 2-Bromo-2-phenylacetophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2-Bromo-2-phenylacetophenone. Also known by synonyms such as α-Bromo-α-phenylacetophenone and Desyl bromide, this organobromine compound is a valuable reagent in organic synthesis. This document consolidates key data, including physical and chemical properties, spectroscopic information, and safety precautions. Detailed experimental methodologies for its synthesis and characterization are also presented to support its practical application in research and development.

Chemical Identity and Physical Properties

This compound is a crystalline solid that is white to beige or light brown in appearance.[1] It is characterized by the chemical formula C₁₄H₁₁BrO.[1][2][3] The key identification and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-bromo-1,2-diphenylethan-1-one[1] |

| CAS Number | 1484-50-0[1][2] |

| Molecular Formula | C₁₄H₁₁BrO[1][2][3] |

| Molecular Weight | 275.14 g/mol [3] |

| InChI Key | ZFFBIQMNKOJDJE-UHFFFAOYSA-N[1] |

| SMILES | BrC(C(=O)C1=CC=CC=C1)C1=CC=CC=C1[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to beige to light brown crystalline powder[1] |

| Melting Point | 53°C to 58°C[1] |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in organic solvents such as methanol, ether, and carbon tetrachloride.[4] |

| Vapor Pressure | 0.01 mmHg[5] |

Chemical Structure

This compound possesses a central ethanone core substituted with two phenyl groups and a bromine atom. One phenyl group is attached to the carbonyl carbon, while the other phenyl group and the bromine atom are attached to the alpha-carbon.

Caption: Molecular structure of this compound.

Reactivity and Hazards

This compound is a reactive compound due to the presence of the α-bromo ketone functional group, making it a good alkylating agent. It is known to be a lachrymator, causing irritation to the eyes and respiratory tract.[5][6] It is also toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[5][7] Therefore, it should be handled with appropriate personal protective equipment in a well-ventilated area.[7][8] It reacts slowly with moisture in the air to form hydrogen bromide.[6] It should be kept away from oxidizing agents and strong bases to prevent exothermic reactions.[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-bromoketones is the bromination of the corresponding ketone. The following is a representative protocol adapted from literature procedures for the synthesis of similar compounds.[4]

Materials:

-

Deoxybenzoin (1,2-diphenylethanone)

-

Bromine

-

Anhydrous ether or carbon tetrachloride

-

Anhydrous aluminum chloride (catalyst)

-

Methanol (for recrystallization)

-

Petroleum ether

Procedure:

-

Dissolve deoxybenzoin in anhydrous ether in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of anhydrous aluminum chloride.

-

Slowly add an equimolar amount of bromine from the dropping funnel with constant stirring.

-

After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure.

-

The resulting crude product is a solid mass. Wash the crystals with a mixture of water and petroleum ether to remove impurities.

-

Filter the crystals and wash with fresh portions of the solvent mixture.

-

For higher purity, recrystallize the crude product from methanol.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (typically ~7.2-8.0 ppm) corresponding to the protons of the two phenyl rings. A singlet for the proton at the α-carbon would also be expected.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (typically downfield), the α-carbon attached to bromine, and the carbons of the two phenyl rings.

4.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Bands in the region of 3000-3100 cm⁻¹ for the aromatic C-H stretching.

-

Absorptions in the 1450-1600 cm⁻¹ range for the C=C stretching of the aromatic rings.

-

A C-Br stretching absorption, which is typically found in the lower frequency region of the spectrum.

4.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (275.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in approximately a 1:1 ratio) will be observed.

Logical Structure of the Guide

The information in this guide is structured to provide a comprehensive overview for researchers and professionals.

Caption: Logical flow of information presented in this technical guide.

Conclusion

This compound is a key synthetic intermediate with well-defined chemical and physical properties. This guide provides essential data and experimental protocols to facilitate its safe and effective use in a laboratory setting. Researchers and drug development professionals can utilize this information for the synthesis of more complex molecules. As with any reactive chemical, adherence to appropriate safety protocols is paramount.

References

- 1. 403170250 [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. 3'-Bromo-2-Phenylacetophenone | C14H11BrO | CID 2757093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

Technical Guide: Spectroscopic Analysis of 2-Bromo-2-phenylacetophenone (CAS 1484-50-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available resources, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, UV-Vis, IR, and Mass Spectrometry) for 2-Bromo-2-phenylacetophenone (CAS 1484-50-0) could not be located. The following guide provides general experimental protocols and a logical workflow for the spectroscopic analysis of a solid organic compound of this nature.

Chemical Identity

-

CAS Number: 1484-50-0

-

Chemical Name: this compound

-

Synonyms: Desyl bromide, 2-Bromo-1,2-diphenylethanone

-

Molecular Formula: C₁₄H₁₁BrO

-

Molecular Weight: 275.14 g/mol

-

Structure:

Spectroscopic Data

The following tables are placeholders for the spectroscopic data of this compound. At the time of this publication, specific experimental data was not available in the searched databases.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to achieve a flat baseline.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method): [1][2][3][4][5]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.[2]

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.[2]

-

Mix the sample and KBr intimately by grinding until a fine, homogeneous powder is obtained.[2]

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the corresponding functional groups (e.g., C=O stretch, C-Br stretch, aromatic C-H stretch).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry): [6][7][8][9][10]

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

The sample is vaporized by heating in the ion source.[8]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the blank solution and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it.

-

Acquire the UV-Vis spectrum of the sample, typically over a range of 200-800 nm.[13]

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a solid organic compound.

Caption: General workflow for the spectroscopic characterization of a solid organic compound.

References

- 1. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. KBr pellet method: Significance and symbolism [wisdomlib.org]

- 4. scienceijsar.com [scienceijsar.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. as.uky.edu [as.uky.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. ossila.com [ossila.com]

- 13. google.com [google.com]

- 14. m.youtube.com [m.youtube.com]

2-Bromo-2-phenylacetophenone melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-2-phenylacetophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the melting point and solubility of this compound (also known as Desyl bromide), supplemented with established experimental protocols for their determination.

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Melting Point of this compound

| Property | Value | Source |

| Melting Point | 53°C to 58°C | [1][2] |

| Melting Point | 56-58 °C (lit.) | [3][4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Toluene | Soluble | [3] |

| General Organic Solvents (e.g., ethanol, acetone) | Likely to be more soluble than in water. | [5] |

| Water | Expected to have low solubility due to hydrophobic regions. | [5] |

Experimental Protocols

Accurate determination of melting point and solubility is crucial for compound identification, purity assessment, and formulation development. The following sections detail standard laboratory methodologies.

Protocol 1: Melting Point Determination

The melting point of an organic solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6] The capillary method, using either a Thiele tube or a modern melting point apparatus, is the standard technique.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample, finely powdered

-

Heating bath fluid (e.g., mineral oil or silicone oil) if using a Thiele tube

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder.[7]

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the powder into the sealed end. The packed sample should be approximately 1-2 mm high.[7][8]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly positioned in its well.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[6][8] Suspend the assembly in the Thiele tube filled with heating oil.

-

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can determine an approximate melting point. For a more precise measurement, allow the temperature to rise slowly, at a rate of about 1-2°C per minute, as it approaches the expected melting point.[6]

-

Observation and Recording: Observe the sample closely. Record the temperature (T1) at which the first drop of liquid appears. Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[7][9]

-

Reporting: The melting point is reported as the range from T1 to T2.

Protocol 2: Qualitative Solubility Determination

Solubility testing helps to characterize a compound and provides insights into its polarity and the presence of acidic or basic functional groups. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[10]

Apparatus and Materials:

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or cylinders

-

This compound sample

-

Solvents: Water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)

Procedure:

-

Initial Solvent Test: Place approximately 25 mg of the compound into a small test tube.[11]

-

Solvent Addition: Add 0.75-1.0 mL of the chosen solvent (starting with water) to the test tube in small portions.[11]

-

Agitation: After each addition, shake the test tube vigorously for 10-60 seconds to facilitate dissolution.[10]

-

Observation: Observe the mixture. Classify the compound as "soluble" if it dissolves completely, "partially soluble" if some solid remains, or "insoluble" if no noticeable dissolution occurs.[10][12]

-

Systematic Testing: A logical progression of solvents is typically used to classify the compound based on its functional groups.[13]

-

Water: Tests for low molecular weight, polar compounds.

-

Diethyl Ether: Tests for nonpolar or moderately polar compounds.

-

5% HCl: Tests for basic functional groups (e.g., amines).

-

5% NaOH: Tests for acidic functional groups (e.g., phenols, carboxylic acids).

-

5% NaHCO₃: Differentiates strong acids (which dissolve) from weak acids (which do not).

-

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 1484-50-0 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. saltise.ca [saltise.ca]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Electrophilic Bromination of 2-Phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 2-phenylacetophenone (deoxybenzoin), a key reaction in organic synthesis for the formation of α-haloketones. These products are valuable intermediates in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. This document details the underlying reaction mechanisms under both acidic and basic conditions, provides detailed experimental protocols, and presents a summary of relevant quantitative and spectroscopic data.

Introduction

The α-halogenation of ketones is a fundamental transformation in organic chemistry, yielding versatile synthetic intermediates. The introduction of a bromine atom at the α-position of a ketone, such as 2-phenylacetophenone, activates the molecule for subsequent nucleophilic substitution or elimination reactions, providing a gateway to a diverse range of functionalized compounds. The electrophilic bromination of 2-phenylacetophenone can be effectively achieved under either acid- or base-catalyzed conditions, each proceeding through a distinct reactive intermediate.

Reaction Mechanisms

The mechanism of electrophilic bromination of 2-phenylacetophenone is dependent on the catalytic conditions employed.

Acid-Catalyzed Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The generally accepted mechanism involves the following steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2-phenylacetophenone, increasing the acidity of the α-hydrogens.

-

Enol formation: A weak base (e.g., the conjugate base of the acid catalyst or the solvent) removes an α-proton, leading to the formation of the enol tautomer. This step is typically the rate-determining step of the reaction.[1][2]

-

Nucleophilic attack on bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks molecular bromine (Br₂), leading to the formation of a new carbon-bromine bond and a protonated α-bromoketone.

-

Deprotonation: A weak base removes the proton from the carbonyl oxygen to regenerate the catalyst and yield the final product, 2-bromo-2-phenylacetophenone.

The rate of acid-catalyzed halogenation of ketones is independent of the halogen concentration, which supports the enol formation as the rate-determining step.[1][3][4][5][6] The rate law is generally expressed as:

Rate = k[ketone][H⁺]

Caption: Acid-catalyzed bromination of 2-phenylacetophenone.

Base-Catalyzed Bromination

In the presence of a base, the reaction proceeds through an enolate intermediate. The mechanism is as follows:

-

Enolate formation: A base removes an acidic α-proton from 2-phenylacetophenone to form a resonance-stabilized enolate anion.

-

Nucleophilic attack on bromine: The electron-rich enolate attacks molecular bromine in an α-substitution reaction to form the α-bromoketone.

Under basic conditions, the introduction of the first bromine atom increases the acidity of the remaining α-proton due to the electron-withdrawing inductive effect of the halogen. This can lead to polyhalogenation.

Caption: Base-catalyzed bromination of 2-phenylacetophenone.

Quantitative Data

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4'-Phenylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | >66 | [7] |

Experimental Protocols

The following are detailed experimental protocols for the electrophilic bromination of ketones, which can be adapted for 2-phenylacetophenone.

Protocol 1: Bromination of Acetophenone using Bromine and Aluminum Chloride

This procedure is adapted from Organic Syntheses.

Materials:

-

Acetophenone

-

Anhydrous ether

-

Anhydrous aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Petroleum ether

-

Water

-

Methanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Separatory funnel

-

Mechanical stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

In a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser, dissolve acetophenone in anhydrous ether.

-

Cool the solution in an ice bath and introduce a catalytic amount of anhydrous aluminum chloride.

-

Gradually add a stoichiometric amount of bromine from the separatory funnel with stirring.

-

After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure.

-

Wash the resulting solid with a mixture of water and petroleum ether to remove color.

-

Filter the crystals using a Büchner funnel and wash with fresh portions of the water/petroleum ether mixture.

-

For higher purity, recrystallize the crude product from methanol.

Protocol 2: Bromination of 4'-Chloroacetophenone using Pyridine Hydrobromide Perbromide

This procedure is adapted from a recent publication and can be modified for 2-phenylacetophenone.[7]

Materials:

-

4'-Chloroacetophenone (or 2-phenylacetophenone)

-

Pyridine hydrobromide perbromide

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Petroleum ether (for recrystallization)

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir plate

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

Procedure:

-

Combine 4'-chloroacetophenone (1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and acetic acid in a round-bottom flask equipped with a condenser.

-

Stir the reaction mixture at 90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an ice-water bath and extract with ethyl acetate.

-

Wash the organic phase sequentially with saturated sodium carbonate solution and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Recrystallize the crude solid product from petroleum ether.

Caption: General experimental workflow for bromination.

Spectroscopic Data of this compound

The following table summarizes the expected spectroscopic data for the product, this compound (α-bromodeoxybenzoin).

| Technique | Description |

| ¹H NMR | The spectrum is expected to show a singlet for the α-proton around δ 6.0-6.5 ppm. The aromatic protons will appear as multiplets in the region of δ 7.2-8.2 ppm. |

| ¹³C NMR | The carbonyl carbon signal is expected around δ 190-195 ppm. The α-carbon bearing the bromine will appear around δ 45-55 ppm. Aromatic carbons will be observed in the δ 125-140 ppm range. |

| IR | A strong absorption band for the carbonyl (C=O) stretching vibration is expected in the range of 1680-1700 cm⁻¹. C-Br stretching vibrations are typically weak and appear in the fingerprint region (500-600 cm⁻¹). |

Conclusion

The electrophilic bromination of 2-phenylacetophenone is a robust and versatile reaction for the synthesis of this compound, a valuable intermediate in medicinal chemistry and organic synthesis. Both acid- and base-catalyzed methods are effective, with the choice of conditions influencing the reaction mechanism and potential for side reactions. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and professionals in the field, enabling the efficient and reliable synthesis and characterization of this important α-bromoketone.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. web.williams.edu [web.williams.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-2-phenylacetophenone safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Bromo-2-phenylacetophenone

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 1484-50-0), also known as Desyl bromide.

Chemical Identification and Physical Properties

Proper identification and understanding of the physical properties of a substance are the first steps in safe handling.

| Identifier | Value | Reference |

| IUPAC Name | 2-bromo-1,2-diphenylethan-1-one | [1] |

| Synonyms | Desyl bromide, α-Bromodesoxybenzoin | [2][3] |

| CAS Number | 1484-50-0 | [1][2][3] |

| Molecular Formula | C14H11BrO | [1][3] |

| Molecular Weight | 275.14 g/mol | [3] |

| Appearance | White to beige to light brown crystalline powder | [1][3] |

| Melting Point | 53-58 °C (lit.) | [1][2][3] |

| Boiling Point | 344.8±22.0 °C (Predicted) | [3] |

| Solubility | Soluble in Toluene | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

GHS classification is based on structurally similar compounds as specific data for this compound is not consistently available across all sources. It is often grouped with other α-bromo ketones which are known to be corrosive and lachrymatory.[4][5]

Signal Word: Danger[3]

Hazard Pictograms:

-

GHS05: Corrosion

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8] A face shield may also be necessary.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Recommended storage temperature is 0-6°C.[3]

-

Store locked up.[4]

-

Store in a corrosive resistant container.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | To protect against splashes and airborne particles that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. Phenolic and brominated compounds can often penetrate standard laboratory gloves. |

| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. A chemical-resistant apron is advised for larger quantities.[10] | To minimize skin exposure. |

| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][10] | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Accidental Release and Disposal

Proper containment and disposal of spills and waste are necessary to prevent environmental contamination and further exposure.

Accidental Release:

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.[7]

-

Avoid dust formation.[6]

-

Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4]

-

Do not let the product enter drains.[7]

Disposal:

-

Dispose of this material and its container as hazardous waste.[11]

-

All waste must be handled in accordance with local, state, and federal regulations.[11]

Experimental Workflow and Safety Protocols

Below are diagrams illustrating the logical workflow for the safe handling of this compound and the appropriate response to an exposure event.

Caption: A step-by-step workflow for the safe handling of this compound.

Caption: A flowchart outlining the immediate steps to take in case of an exposure.

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | 1484-50-0 [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-BROMO-4'-PHENYLACETOPHENONE - Safety Data Sheet [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Physical and chemical properties of α-bromodesoxybenzoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromodesoxybenzoin, also known as 2-bromo-1,2-diphenylethan-1-one or desyl bromide, is a halogenated derivative of desoxybenzoin. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known chemical reactions. While direct biological activity and specific signaling pathway involvement for α-bromodesoxybenzoin are not extensively documented in publicly available literature, this guide will touch upon the biological activities of structurally related benzoin and benzil compounds to highlight potential areas of investigation for drug development professionals.

Physical and Chemical Properties

α-Bromodesoxybenzoin is a beige-brown crystalline solid at room temperature. Its core structure consists of a two-carbon ethanone backbone substituted with two phenyl groups and a bromine atom at the alpha position relative to the carbonyl group.

Table 1: Physical and Chemical Properties of α-Bromodesoxybenzoin

| Property | Value | Source |

| Chemical Name | 2-bromo-1,2-diphenylethan-1-one | |

| Synonyms | α-Bromodesoxybenzoin, Desyl bromide | |

| CAS Number | 1484-50-0 | [1] |

| Molecular Formula | C₁₄H₁₁BrO | [1] |

| Molar Mass | 275.14 g/mol | [1] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 344.8 ± 22.0 °C (Predicted) | [1] |

| Appearance | Beige-brown crystalline solid | [1] |

| Solubility | Data not available |

Spectral Data

The structural features of α-bromodesoxybenzoin can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of α-bromodesoxybenzoin is expected to show characteristic absorption bands for its functional groups. A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone. Absorptions in the 3000-3100 cm⁻¹ region would indicate C-H stretching of the aromatic rings, while bands in the 1450-1600 cm⁻¹ range would correspond to C=C stretching within the phenyl groups. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹. An available gas-phase IR spectrum from the NIST Chemistry WebBook confirms these general features.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would likely show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A key singlet would be expected for the methine proton (CH) at the α-position, deshielded by both the adjacent carbonyl group and the bromine atom, likely appearing in the range of 6.0-6.5 ppm.

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon around 190-200 ppm. The α-carbon attached to the bromine would appear at a characteristic chemical shift, typically in the range of 50-60 ppm. Multiple signals in the aromatic region (120-140 ppm) would correspond to the carbons of the phenyl rings.

Mass Spectrometry (MS)

The mass spectrum of α-bromodesoxybenzoin would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The NIST Chemistry WebBook provides an electron ionization mass spectrum for ethanone, 2-bromo-1,2-diphenyl-.[2] The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the C-C bonds adjacent to the carbonyl group.

Experimental Protocols

Synthesis of α-Bromodesoxybenzoin

α-Bromodesoxybenzoin is typically synthesized by the α-bromination of desoxybenzoin (2-phenylacetophenone).

Reaction:

Detailed Experimental Protocol:

-

Materials:

-

Desoxybenzoin

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Ethanol

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter flask

-

-

Procedure:

-

Dissolve desoxybenzoin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with continuous stirring. The addition should be dropwise to control the reaction rate and temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) until the color of bromine disappears.

-

Pour the reaction mixture into a beaker containing cold water.

-

Add a small amount of sodium bisulfite solution to quench any unreacted bromine.

-

The crude α-bromodesoxybenzoin will precipitate as a solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure α-bromodesoxybenzoin.

-

Dry the purified crystals and determine the melting point to confirm purity.

-

Workflow Diagram:

Caption: Synthesis workflow for α-bromodesoxybenzoin.

Chemical Reactions

α-Bromodesoxybenzoin, as an α-haloketone, is a versatile intermediate in organic synthesis. The presence of the bromine atom at the α-position makes this carbon atom susceptible to nucleophilic attack.

Reaction Mechanism Diagram: Nucleophilic Substitution

Caption: General mechanism for nucleophilic substitution at the α-carbon.

Common reactions include:

-

Substitution Reactions: Reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) to replace the bromine atom.

-

Elimination Reactions: Treatment with a base can lead to the formation of an α,β-unsaturated ketone (benzalacetophenone or chalcone).

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.

Potential for Drug Development

While specific studies on the biological activity of α-bromodesoxybenzoin are scarce, the broader classes of benzoin and benzil derivatives have shown a range of biological effects, suggesting potential avenues for research.

-

Antimicrobial Activity: Some benzoin and benzil analogs have demonstrated antimicrobial properties.

-

Enzyme Inhibition: Certain derivatives have been investigated as inhibitors of various enzymes.

The introduction of a bromine atom in the α-position can significantly alter the electronic and steric properties of the molecule, potentially enhancing its reactivity and biological activity. This makes α-bromodesoxybenzoin an interesting scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential signaling pathway modulation.

Logical Relationship Diagram: From Synthesis to Potential Application

Caption: Logical flow from synthesis to potential drug development applications.

Conclusion

α-Bromodesoxybenzoin is a readily synthesizable compound with well-defined physical and chemical properties. Its reactivity as an α-haloketone makes it a valuable intermediate for organic synthesis. While its own biological profile is yet to be thoroughly investigated, the known activities of related compounds suggest that α-bromodesoxybenzoin and its derivatives are promising candidates for future research in drug discovery and development. This guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound.

References

An In-depth Technical Guide to 2-bromo-2-phenylacetophenone and Its Isomers: A Comparative Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-2-phenylacetophenone and its key structural isomers. The document is intended for researchers, scientists, and professionals in the field of drug development who utilize these compounds as intermediates and building blocks in organic synthesis. This guide will delve into the core differences in their physicochemical properties, spectroscopic data, and synthetic methodologies, and touch upon their known biological relevance.

Introduction to Bromo-phenylacetophenone Isomers

Bromo-phenylacetophenone and its isomers are a class of organic compounds that feature a phenyl ring and a bromo-substituted acyl group. Their utility in organic synthesis is significant, largely owing to the reactive nature of the carbon-bromine bond, which makes them excellent precursors for a variety of chemical transformations. These compounds are particularly valuable in the pharmaceutical industry as intermediates for the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs and estrogenic agents.[1] The position of the bromine atom, either on the acyl chain or on the phenyl ring, dramatically influences the compound's reactivity, physical properties, and biological activity. This guide will focus on this compound and its primary isomers to provide a clear comparative analysis.

Structural Isomers of Bromo-phenylacetophenone

The primary isomers of bromo-phenylacetophenone can be categorized based on the position of the bromine atom. The core structures discussed in this guide are depicted below.

Figure 1: Chemical structures of this compound and its key isomers.

Comparative Physicochemical Properties

The location of the bromine atom significantly impacts the physical properties of these isomers, such as melting and boiling points. These differences are critical for purification and handling procedures. The following table summarizes the key physicochemical properties of this compound and its isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₄H₁₁BrO | 275.14 | 1484-50-0 | 56-58 | 344.8 (Predicted) |

| 2-bromo-1-phenylethanone | C₈H₇BrO | 199.04 | 70-11-1 | 48-51 | 135 (18 mmHg) |

| 2'-bromoacetophenone | C₈H₇BrO | 199.04 | 2142-69-0 | N/A | N/A |

| 3'-bromoacetophenone | C₈H₇BrO | 199.04 | 2142-63-4 | 8-11 | 79-81 (0.2 mmHg) |

| 4'-bromoacetophenone | C₈H₇BrO | 199.04 | 99-90-1 | 50-51 | 117 (7 mmHg) |

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of these isomers. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a clear distinction between the different isomeric forms.

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-bromo-1-phenylethanone | 4.45 (s, 2H), 7.48-7.65 (m, 3H), 7.95 (d, 2H) | 31.0 (-CH₂Br), 128.8, 128.9, 133.9, 134.1, 191.2 (C=O) |

| 2'-bromoacetophenone | 2.59 (s, 3H), 7.26 (td, 1H), 7.33 (td, 1H), 7.43 (dd, 1H), 7.57 (dd, 1H) | 30.1 (-CH₃), 118.7, 127.3, 128.8, 131.7, 133.7, 141.3, 201.1 (C=O)[2] |

| 3'-bromoacetophenone | 2.59 (s, 3H), 7.41 (t, 1H), 7.52-7.55 (m, 1H), 7.81-7.84 (m, 1H), 7.91 (t, 1H)[3] | 26.5 (-CH₃), 126.3, 128.3, 129.9, 132.9, 134.9, 138.6, 196.6 (C=O)[3] |

| 4'-bromoacetophenone | 2.60 (s, 3H), 7.61-7.63 (q, 2H), 7.83-7.84 (q, 2H)[4] | 26.5 (-CH₃), 128.4, 129.8, 131.9, 135.8, 197.1 (C=O)[4] |

Synthetic Methodologies and Experimental Protocols

The synthesis of bromo-phenylacetophenone isomers can be broadly achieved through two primary routes: electrophilic bromination of a ketone or Friedel-Crafts acylation of a bromo-aromatic compound. The choice of method depends on the desired isomer and the availability of starting materials.

Figure 2: General synthetic workflows for bromo-phenylacetophenone isomers.

Experimental Protocol: Synthesis of 2-bromo-1-phenylethanone (α-bromoacetophenone)

This protocol describes the α-bromination of acetophenone.

Materials:

-

Acetophenone

-

Bromine

-

Anhydrous ether or carbon tetrachloride

-

Anhydrous aluminum chloride (catalyst)

-

Ice

Procedure:

-

A solution of acetophenone in anhydrous ether is placed in a three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.

-

The solution is cooled in an ice bath, and a catalytic amount of anhydrous aluminum chloride is introduced.[5]

-

Bromine is added gradually from the separatory funnel with stirring, maintaining a slow addition rate.[5]

-

After the addition is complete, the reaction mixture is stirred until the evolution of hydrogen bromide gas ceases.

-

The ether and hydrogen bromide are removed by passing a current of air through the warmed solution.

-

The remaining oily residue is washed with water and then with a dilute sodium carbonate solution to remove any remaining acid.

-

The product is then purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Protocol: Synthesis of 4'-bromoacetophenone

This protocol details the Friedel-Crafts acylation of bromobenzene.

Materials:

-

Bromobenzene

-

Acetic anhydride or acetyl chloride

-

Anhydrous aluminum trichloride

-

Carbon disulfide (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Benzene or ether for extraction

-

10% Sodium hydroxide solution

-

Anhydrous calcium chloride

Procedure:

-

Anhydrous aluminum chloride is added to a solution of bromobenzene in carbon disulfide in a flask equipped with a reflux condenser and a dropping funnel.

-

Acetic anhydride is added dropwise to the stirred mixture.

-

The reaction mixture is gently refluxed until the evolution of hydrogen chloride gas subsides.

-

The mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product is extracted with benzene or ether.

-

The organic extracts are combined and washed sequentially with water, 10% sodium hydroxide solution, and again with water.

-

The organic layer is dried over anhydrous calcium chloride.

-

The solvent is removed by distillation, and the crude product is purified by vacuum distillation or recrystallization.[6]

Experimental Protocol: Synthesis of 3'-bromoacetophenone

This protocol outlines the synthesis of 3'-bromoacetophenone via nuclear halogenation of acetophenone.

Materials:

-

Acetophenone

-

Anhydrous aluminum chloride

-

Bromine

-

Ice

-

Concentrated hydrochloric acid

-

Ether

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of acetophenone and anhydrous aluminum chloride is heated until molten.

-

Bromine is added dropwise to the well-stirred molten mixture.[7]

-

After the addition is complete, the mixture is stirred at 80-85°C for one hour.[7]

-

The resulting complex is added in portions to a stirred mixture of crushed ice and concentrated hydrochloric acid.[7]

-

The oily product is extracted with ether.

-

The combined ether extracts are washed with water and then with a 5% aqueous sodium bicarbonate solution, and finally dried over anhydrous sodium sulfate.[7]

-

The ether is removed by distillation, and the crude 3-bromoacetophenone is purified by vacuum distillation.[7]

Biological Activity and Applications

Bromo-phenylacetophenone derivatives are important intermediates in the synthesis of a wide range of biologically active compounds.

-

α-Bromoacetophenones are utilized as intermediates for non-steroidal anti-inflammatory drugs of the aryl propionate class.[1] For example, p-methoxy-α-bromoacetophenone is a key precursor in the synthesis of the estrogenic drug raloxifene.[1]

-

Ring-substituted bromoacetophenones serve as foundational molecules in the synthesis of various pharmaceuticals. For instance, 3'-bromoacetophenone can be used to prepare meprotaphenol hydrochloride impurity D and 2-chloro-3'-bromoacetophenone. These compounds are also used in the synthesis of agrochemicals, dyes, and fragrances.[8]

The reactivity of the α-bromo group makes these compounds potent alkylating agents, which can contribute to their biological activity, but also their toxicity. They have been shown to inactivate enzymes by modifying amino acid residues, such as cysteine. Care should be taken when handling these compounds due to their potential as lachrymators and skin irritants.

Conclusion

This compound and its isomers are a versatile class of chemical intermediates with distinct properties and applications. The choice of isomer is critical for the desired synthetic outcome and is dictated by the position of the bromine atom. This guide has provided a comparative overview of their physicochemical properties, spectroscopic data, and synthetic methodologies to aid researchers and drug development professionals in their work with these valuable compounds. A thorough understanding of the differences between these isomers is essential for their effective and safe utilization in the laboratory and in the development of new chemical entities.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Historical Methods for the Synthesis of Desyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the synthesis of desyl bromide, also known as α-bromodeoxybenzoin or 2-bromo-1,2-diphenylethanone. Desyl bromide is a valuable reagent and intermediate in organic synthesis. This document details the foundational synthetic routes, providing experimental protocols, a comparative analysis of methodologies, and a mechanistic understanding of the core chemical transformations.

Introduction

Desyl bromide (C₆H₅CH(Br)COC₆H₅) is an α-haloketone that has been utilized in various chemical syntheses.[1][2] Its historical preparation is rooted in the fundamental principles of ketone chemistry, specifically the electrophilic substitution at the α-carbon. The primary precursor for the synthesis of desyl bromide is deoxybenzoin (benzyl phenyl ketone), which can be prepared from the oxidation of benzoin. The methods described herein represent classic techniques in organic chemistry that were pivotal in the development of synthetic methodologies.

Core Historical Synthetic Methods

The historical synthesis of desyl bromide predominantly relies on the α-bromination of deoxybenzoin. Two principal methods have been historically employed: direct bromination with elemental bromine and bromination using N-Bromosuccinimide (NBS).

Direct Bromination with Elemental Bromine (Br₂)

The most traditional method for the synthesis of α-bromoketones is the direct reaction of the ketone with elemental bromine, often in a suitable solvent.[3] This reaction is typically catalyzed by acid and proceeds through an enol intermediate.

Reaction Scheme:

Deoxybenzoin + Br₂ → Desyl Bromide + HBr

Common solvents for this reaction have historically included glacial acetic acid, ether, and carbon tetrachloride. The choice of solvent can influence the reaction rate and the ease of product isolation.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) serves as a convenient and safer alternative to elemental bromine for α-bromination of ketones.[4] The reaction is often initiated by a radical initiator or acid catalysis and provides a reliable method for introducing a bromine atom at the α-position.[5]

Reaction Scheme:

Deoxybenzoin + NBS → Desyl Bromide + Succinimide

This method is valued for its selectivity and milder reaction conditions compared to using liquid bromine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical methods of desyl bromide synthesis. It is important to note that historical yields for the synthesis of desyl bromide itself are not always well-documented; therefore, yields for analogous and representative α-bromination reactions from the historical literature are included for comparative purposes.

| Method | Brominating Agent | Solvent | Catalyst | Temperature | Typical Yield (Crude) | Typical Yield (Recrystallized) | Reference for Analogue |

| Direct Bromination | Bromine (Br₂) | Glacial Acetic Acid | - | < 20 °C | Not Reported | 69-72% | [3] |

| Direct Bromination | Bromine (Br₂) | Ether | Anhydrous AlCl₃ | Ice Bath | 88-96% | 64-66% | |

| N-Bromosuccinimide (NBS) | NBS | 1,2-Dichlorobenzene | AIBN (radical init.) | 80 °C | Not Reported | 92% | [5] |

| N-Bromosuccinimide (NBS) | NBS | Methanol | Silica Gel | Reflux | Excellent | Not Reported | [4] |

Experimental Protocols

The following are detailed experimental protocols for the historical synthesis of desyl bromide, adapted from established historical procedures for α-bromination of ketones.

Protocol for Direct Bromination in Glacial Acetic Acid

This protocol is adapted from the Organic Syntheses procedure for the preparation of p-bromophenacyl bromide.[3]

Materials:

-

Deoxybenzoin

-

Glacial Acetic Acid

-

Bromine

-

50% Ethyl Alcohol

-

Ice-water bath

Procedure:

-

In a flask, dissolve deoxybenzoin (1 equivalent) in glacial acetic acid.

-

Cool the solution to below 20°C using a water bath.

-

Slowly add a stoichiometric amount of bromine (1 equivalent) to the solution with vigorous shaking. The temperature should be maintained below 20°C throughout the addition.

-

Desyl bromide will begin to crystallize as the reaction proceeds.

-

After the complete addition of bromine, cool the flask in an ice-water bath to maximize crystallization.

-

Collect the crude product by suction filtration.

-

Wash the crystals with 50% ethyl alcohol until they are colorless.

-

Air-dry the product.

-

For further purification, recrystallize the crude desyl bromide from 95% ethyl alcohol.

Protocol for Direct Bromination in Ether

This protocol is based on the method described in Organic Syntheses for the bromination of acetophenone, which explicitly mentions its applicability to deoxybenzoin.

Materials:

-

Deoxybenzoin

-

Anhydrous Ether

-

Anhydrous Aluminum Chloride (catalyst)

-

Bromine

-

Petroleum Ether

-

Water

-

Methanol (for recrystallization)

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve deoxybenzoin (1 equivalent) in anhydrous ether.

-

Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride.

-

Gradually add a stoichiometric amount of bromine (1 equivalent) from the dropping funnel with constant stirring, maintaining the reaction in the ice bath.

-

After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure.

-

The solid residue of crude desyl bromide is then washed by shaking with a mixture of water and petroleum ether to remove color and impurities.

-

Collect the white crystals by suction filtration.

-

The crude product can be recrystallized from methanol to yield pure desyl bromide.

Reaction Mechanism and Visualization

The acid-catalyzed α-bromination of deoxybenzoin proceeds through a well-established multi-step mechanism involving the formation of an enol intermediate.

Steps in the Mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of deoxybenzoin by an acid catalyst (H⁺). This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogen.

-

Enol Formation (Rate-Determining Step): A weak base (e.g., water or the conjugate base of the acid catalyst) removes the proton from the α-carbon, leading to the formation of a carbon-carbon double bond and the neutral enol intermediate. This tautomerization is the slow, rate-determining step of the reaction.

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This step forms a new carbon-bromine bond at the α-position and generates a bromide ion.

-

Deprotonation: The protonated carbonyl oxygen of the intermediate is deprotonated, typically by the bromide ion or another weak base, to regenerate the carbonyl group and the acid catalyst, yielding the final product, desyl bromide.

Caption: Acid-catalyzed α-bromination of deoxybenzoin.

Conclusion

The historical methods for the synthesis of desyl bromide, primarily through the direct bromination of deoxybenzoin, represent fundamental and important transformations in organic chemistry. While newer and often milder methods have been developed, an understanding of these classical procedures provides valuable insight into the principles of ketone reactivity and the evolution of synthetic organic chemistry. The choice of brominating agent and solvent has been shown to significantly impact the reaction conditions and yield, a consideration that remains relevant in modern synthetic planning. This guide provides the necessary historical context and procedural details for researchers and professionals in the field of drug development and chemical synthesis.

References

Theoretical Insights into the Reactivity of 2-Bromo-2-Phenylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-phenylacetophenone, also commonly known as phenacyl bromide, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its reactivity is characterized by the presence of a reactive bromine atom alpha to a carbonyl group, rendering the α-carbon highly electrophilic. This guide provides an in-depth theoretical examination of the reactivity of this compound, focusing on its electronic structure and key reaction pathways. Computational data from Density Functional Theory (DFT) studies on related compounds are presented to offer quantitative insights into its reactivity. Detailed experimental protocols for representative reactions are also provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a comprehensive understanding.

Electronic Structure and Reactivity